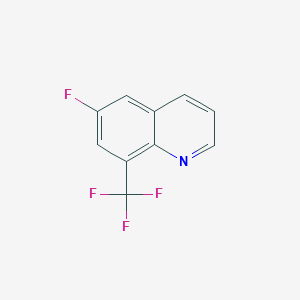

6-Fluoro-8-(trifluoromethyl)quinoline

Description

Properties

IUPAC Name |

6-fluoro-8-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F4N/c11-7-4-6-2-1-3-15-9(6)8(5-7)10(12,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABAVCVZUGPWSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674728 | |

| Record name | 6-Fluoro-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-24-9 | |

| Record name | 6-Fluoro-8-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-8-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Quinolines in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a broad range of therapeutic applications, from antimalarial to anticancer agents. The strategic incorporation of fluorine and trifluoromethyl substituents onto this privileged core has emerged as a powerful strategy to modulate a molecule's physicochemical and pharmacological properties. The introduction of a fluorine atom at the 6-position and a trifluoromethyl group at the 8-position of the quinoline ring system yields 6-Fluoro-8-(trifluoromethyl)quinoline, a compound of significant interest for contemporary drug discovery programs.

This technical guide provides a comprehensive overview of this compound (CAS Number: 1065074-24-9), detailing its chemical properties, a proposed synthetic methodology, and its potential applications in medicinal chemistry. We will delve into the rationale behind its design, its characterization, and the safety protocols necessary for its handling, providing researchers and drug development professionals with the critical information needed to leverage this promising building block in their scientific endeavors.

Physicochemical Properties and Structural Attributes

The unique arrangement of the fluoro and trifluoromethyl groups on the quinoline core imparts a distinct set of properties to this compound, making it an attractive scaffold for library synthesis and lead optimization.

| Property | Value | Source |

| CAS Number | 1065074-24-9 | [1] |

| Molecular Formula | C₁₀H₅F₄N | [1] |

| Molecular Weight | 215.15 g/mol | [1] |

| Predicted Boiling Point | 240.2 ± 35.0 °C | [1] |

| Predicted Density | 1.392 ± 0.06 g/cm³ | [1] |

The high electronegativity of the fluorine atom and the trifluoromethyl group significantly influences the electron distribution within the quinoline ring system. This can enhance binding affinities to biological targets, improve metabolic stability by blocking potential sites of oxidation, and increase lipophilicity, which can aid in cell membrane permeability. The trifluoromethyl group, in particular, is known for its ability to increase the stability of compounds and can play a critical role in ligand-receptor interactions.[2]

Proposed Synthesis of this compound: A Step-by-Step Protocol

Experimental Workflow Diagram

Caption: A proposed four-step synthetic workflow for this compound.

Detailed Protocol

Step 1: Condensation to Form the Intermediate Enamine

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-Fluoro-2-(trifluoromethyl)aniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).

-

Heat the reaction mixture at 120-130°C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The crude intermediate enamine can be used in the next step without further purification, or it can be purified by recrystallization from ethanol.

Step 2: Thermal Cyclization

-

Add the crude enamine from the previous step to a high-boiling point solvent such as Dowtherm A.

-

Heat the mixture to 240-250°C for 30-60 minutes. This high temperature facilitates the intramolecular cyclization to form the quinoline ring system.

-

Cool the reaction mixture and add hexane to precipitate the product.

-

Collect the solid by filtration, wash with hexane, and dry to obtain ethyl 4-hydroxy-6-fluoro-8-(trifluoromethyl)quinoline-3-carboxylate.

Step 3: Saponification

-

Suspend the ester from the previous step in a mixture of ethanol and aqueous sodium hydroxide solution (10-20%).

-

Reflux the mixture for 1-2 hours until the ester is fully hydrolyzed, which can be monitored by TLC.

-

Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry to yield 4-hydroxy-6-fluoro-8-(trifluoromethyl)quinoline-3-carboxylic acid.

Step 4: Decarboxylation

-

Heat the carboxylic acid obtained in the previous step above its melting point (typically in a high-boiling point solvent like diphenyl ether or by direct heating) until the evolution of carbon dioxide ceases.

-

The resulting 4-hydroxy-6-fluoro-8-(trifluoromethyl)quinoline can be purified by recrystallization.

-

To obtain the target compound, the 4-hydroxy group needs to be removed. This can be achieved through a two-step process: chlorination with phosphorus oxychloride (POCl₃) to give 4-chloro-6-fluoro-8-(trifluoromethyl)quinoline, followed by reductive dehalogenation using a catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen source.

Spectroscopic Characterization: A Predictive Analysis

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known spectral data of structurally similar fluorinated and trifluoromethylated quinolines, we can predict the key features of its ¹H, ¹³C, and ¹⁹F NMR spectra.

| Nucleus | Predicted Chemical Shift (ppm) | Key Couplings |

| ¹H NMR | Aromatic protons expected in the range of 7.0-9.0 ppm. | J(H,F) and J(H,H) couplings will be observed, leading to complex splitting patterns. |

| ¹³C NMR | Aromatic carbons expected between 110-160 ppm. The CF₃ carbon will appear as a quartet. | J(C,F) couplings will be prominent for carbons near the fluorine and trifluoromethyl groups. |

| ¹⁹F NMR | The fluorine at the 6-position is expected to have a chemical shift around -110 to -120 ppm. The CF₃ group at the 8-position will likely appear around -60 to -70 ppm. | J(F,F) coupling between the 6-F and the 8-CF₃ is unlikely due to the distance. J(F,H) and J(F,C) couplings will be observed. |

Applications in Drug Discovery and Medicinal Chemistry

The unique substitution pattern of this compound positions it as a valuable building block for the synthesis of novel therapeutic agents. The presence of both a fluoro and a trifluoromethyl group can enhance the pharmacological profile of derivative compounds.

-

Anticancer Agents: Quinoline derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of tyrosine kinases and topoisomerases. The electron-withdrawing nature of the substituents on this compound could enhance its interaction with the active sites of these enzymes.[1]

-

Antibacterial Agents: The fluoroquinolone class of antibiotics highlights the potential of fluorinated quinolines in combating bacterial infections. Derivatives of this compound could be explored for their efficacy against both Gram-positive and Gram-negative bacteria.[1]

-

Antimalarial and Antiparasitic Drugs: The quinoline core is central to many antimalarial drugs. The introduction of fluorine and trifluoromethyl groups can improve the potency and pharmacokinetic properties of these agents.[3][4]

-

Antifungal Agents: Some fluorinated quinoline derivatives have shown potent antifungal activity. This suggests that compounds derived from this compound could be promising candidates for the development of new antifungal treatments.[1]

Signaling Pathway and Mechanism of Action Diagram

Caption: A hypothesized mechanism of action for anticancer derivatives of this compound.

Safety, Handling, and Storage

As a fluorinated and trifluoromethylated heterocyclic compound, this compound should be handled with care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not available, general precautions for similar compounds should be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed molecule with significant potential as a building block in the development of new pharmaceuticals. Its unique combination of a quinoline core with fluoro and trifluoromethyl substituents offers a promising avenue for the discovery of novel agents with enhanced efficacy and favorable pharmacokinetic profiles. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers dedicated to advancing the frontiers of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 6-Fluoro-8-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorination in Quinoline Scaffolds

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[1][2] The strategic introduction of fluorine-containing substituents has become a cornerstone of modern drug design, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of lead compounds.[3][4] The incorporation of a fluorine atom and a trifluoromethyl (-CF3) group, as seen in 6-Fluoro-8-(trifluoromethyl)quinoline, can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to biological targets.[5][6][7]

The trifluoromethyl group, in particular, is known to enhance metabolic stability by blocking potential sites of oxidation and can significantly increase lipophilicity, which can improve membrane permeability.[6][7] The fluorine atom at the 6-position can alter the electronic distribution of the quinoline ring, impacting its basicity and potential for intermolecular interactions.[4] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights for its application in drug discovery and development.

Molecular Structure and Key Identifiers

This compound is a halogenated derivative of quinoline with the following key identifiers:

| Property | Value | Source |

| Molecular Formula | C10H5F4N | [8] |

| Molecular Weight | 215.15 g/mol | [8] |

| CAS Number | 1065074-24-9 | [8] |

The structural arrangement of the fluorine and trifluoromethyl groups on the quinoline core is depicted below. This specific substitution pattern is anticipated to create a unique electronic and steric profile, influencing the molecule's interactions and overall properties.

Caption: Molecular structure of this compound.

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Boiling Point | 240.2 ± 35.0 °C | [8] |

| Density | 1.392 ± 0.06 g/cm³ | [8] |

It is crucial to note that these are in silico predictions and should be confirmed through experimental validation.

Spectroscopic Characterization: A Fingerprint of the Molecule

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are not published, we can infer the expected spectral characteristics based on related fluorinated quinoline derivatives.[9][10][11][12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum will provide information on all carbon atoms in the molecule. The carbons attached to fluorine and the trifluoromethyl group will exhibit characteristic splitting patterns (C-F coupling).

-

¹⁹F NMR: The fluorine NMR spectrum is a critical tool for characterizing this molecule. It is expected to show two distinct signals: one for the fluorine atom at the 6-position and another for the three equivalent fluorine atoms of the trifluoromethyl group at the 8-position.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula by providing a highly accurate mass measurement.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the various functional groups and bonds within the molecule, including C-F stretching vibrations and the aromatic C-H and C=C stretching and bending vibrations of the quinoline ring system.

Experimental Workflow for Physicochemical Characterization

The following diagram outlines a typical workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.

References

- 1. chemijournal.com [chemijournal.com]

- 2. ijfmr.com [ijfmr.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]

- 8. This compound | 1065074-24-9 [amp.chemicalbook.com]

- 9. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. beilstein-archives.org [beilstein-archives.org]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Foreword: The Strategic Importance of Fluorinated Quinolines in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of 6-Fluoro-8-(trifluoromethyl)quinoline

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals. Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal pharmacophore. The strategic incorporation of fluorine and trifluoromethyl (-CF3) groups into the quinoline ring system has become a cornerstone of modern medicinal chemistry.[1][2] These modifications can profoundly enhance a molecule's therapeutic profile by modulating its lipophilicity, metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4]

This compound, the subject of this guide, is a compound of significant interest, combining the beneficial electronic properties of a fluorine atom with the metabolic stability and lipophilicity conferred by a trifluoromethyl group.[4] This guide provides a comprehensive overview of the primary synthetic pathways to this target molecule, grounded in established chemical principles and tailored for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a deep and practical understanding of the synthetic strategies involved.

Part 1: Retrosynthetic Analysis and Strategic Planning

A logical approach to any complex synthesis begins with a retrosynthetic analysis, deconstructing the target molecule into simpler, more accessible precursors. This process illuminates the key bond disconnections and informs the selection of the most efficient forward-synthetic pathways.

For this compound, the most logical disconnection is at the C2-C3 and N1-C8a bonds of the pyridine ring, a strategy common to many classical quinoline syntheses. This approach points to a substituted aniline as the key building block.

Caption: Retrosynthetic analysis of this compound.

This analysis reveals that the core challenge lies in the annulation of the pyridine ring onto a 4-Fluoro-2-(trifluoromethyl)aniline precursor. Therefore, our strategy is twofold:

-

Secure a reliable synthesis for the key 4-Fluoro-2-(trifluoromethyl)aniline intermediate.

-

Select and optimize a robust quinoline-forming reaction to construct the target heterocycle.

Part 2: Synthesis of the Key Precursor: 4-Fluoro-2-(trifluoromethyl)aniline

The availability of the key aniline precursor is paramount. While it may be commercially available from specialty suppliers, an in-house synthesis from more common starting materials is often required. A common and effective route involves the reduction of the corresponding nitro compound.

Caption: Workflow for the synthesis of the key aniline precursor.

Experimental Protocol: Synthesis of 4-Fluoro-2-(trifluoromethyl)aniline

This protocol is a representative procedure based on standard organic transformations.

Step 1: Reduction of 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene

-

Reaction Setup: To a solution of 1-fluoro-4-nitro-2-(trifluoromethyl)benzene (1.0 eq) in ethanol or ethyl acetate in a suitable reaction vessel, add Palladium on carbon (10% Pd, 0.05 eq).

-

Hydrogenation: The vessel is purged with nitrogen and then placed under a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) at room temperature.

-

Expert Insight: Catalytic hydrogenation is chosen for its clean conversion and simple work-up, as the only by-product is water. Alternatives like reduction with SnCl₂ in HCl are also effective but require a more rigorous aqueous work-up to remove tin salts.

-

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The Celite pad is washed with the reaction solvent.

-

Isolation: The filtrate is concentrated under reduced pressure to yield 4-fluoro-2-(trifluoromethyl)aniline, which can be used directly or purified further by column chromatography if necessary.

Part 3: Primary Synthesis Pathway: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful and widely-used method for synthesizing 4-hydroxyquinoline derivatives from anilines.[5][6] The reaction proceeds via condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[7]

Caption: Mechanism of the Gould-Jacobs reaction pathway.

Experimental Protocol: Gould-Jacobs Synthesis of 6-Fluoro-4-hydroxy-8-(trifluoromethyl)quinoline

-

Condensation: In a round-bottom flask, combine 4-fluoro-2-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture at 100-120 °C for 1-2 hours. The progress can be monitored by observing the evolution of ethanol.

-

Trustworthiness Check: This initial condensation can often be performed neat (without solvent). The reaction is driven to completion by the removal of the ethanol by-product.

-

-

Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling inert solvent such as Dowtherm A or diphenyl ether.

-

Heating: Heat the mixture to reflux (approx. 250 °C) and maintain for 30-60 minutes. Monitor the reaction by TLC.

-

Isolation: Cool the reaction mixture to room temperature. The product, ethyl 6-fluoro-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate, will often precipitate. Dilute the mixture with hexane or cyclohexane to facilitate further precipitation. Collect the solid by vacuum filtration and wash with hexane.

-

Hydrolysis (Saponification): Suspend the crude ester in a solution of aqueous sodium hydroxide (10-20%). Heat the mixture to reflux until the solid dissolves and the ester is fully hydrolyzed (monitor by TLC).

-

Acidification & Decarboxylation: Cool the solution and acidify with concentrated HCl. The resulting carboxylic acid may precipitate. This intermediate can be heated in the acidic solution or isolated and heated separately (often in the solid state or in a high-boiling solvent) to effect decarboxylation, yielding 6-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline.

-

Purification: The final product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.

(Note: To obtain the parent this compound from the 4-hydroxy derivative, further chemical modification, such as conversion to a 4-chloro intermediate followed by reductive dehalogenation, is required.)

Part 4: Alternative Synthetic Pathways

While the Gould-Jacobs reaction is a robust choice, other classical methods can also be adapted for the synthesis of this compound. The choice of pathway often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

A. The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[9][10] For this target, it would again utilize 4-fluoro-2-(trifluoromethyl)aniline, reacting it with a β-diketone like acetylacetone in the presence of a strong acid catalyst such as concentrated sulfuric acid or polyphosphoric acid (PPA).[9][11]

-

Mechanism: The reaction proceeds through the formation of an enamine intermediate, which then undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the quinoline product.[10][12]

-

Causality & Field Insights: A primary consideration in the Combes synthesis is regioselectivity, especially with unsymmetrical anilines or diketones.[9] The strong electron-withdrawing nature of the -CF3 group at the ortho position of the aniline deactivates the ring, potentially requiring harsh conditions for the cyclization step. Steric hindrance from the ortho -CF3 group can also influence the rate and success of the annulation.[9]

B. The Friedländer Annulation

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, such as a ketone or ester.[13][14]

-

Required Precursors: This route would necessitate the synthesis of a more complex starting material: 2-amino-5-fluoro-3-(trifluoromethyl)benzaldehyde or a corresponding ketone.

-

Advantages: The Friedländer reaction can be catalyzed by either acid or base and often proceeds under milder conditions than the high-temperature Gould-Jacobs cyclization.[13][15] Modern variations use catalysts like ceric ammonium nitrate or iodine, sometimes under solvent-free conditions, enhancing its practicality.[15][16][17]

-

Limitations: The primary drawback for this specific target is the synthetic accessibility of the required 2-aminoaryl carbonyl precursor, which is generally less available than the corresponding aniline used in the Gould-Jacobs or Combes methods.

Part 5: Data Summary and Pathway Comparison

| Synthesis Pathway | Key Precursors | Typical Conditions | Advantages | Challenges & Considerations |

| Gould-Jacobs Reaction | 4-Fluoro-2-(trifluoromethyl)aniline, Diethyl ethoxymethylenemalonate | High Temperature (>250 °C), Inert high-boiling solvent (e.g., Dowtherm A)[7][8] | Reliable, well-established, good for 4-hydroxyquinolines.[5] | Harsh thermal conditions, requires subsequent deoxygenation for parent quinoline. |

| Combes Synthesis | 4-Fluoro-2-(trifluoromethyl)aniline, β-Diketone (e.g., Acetylacetone) | Strong acid catalyst (H₂SO₄, PPA)[9] | Direct formation of substituted quinolines. | Potential regioselectivity issues, harsh acidic conditions.[9] |

| Friedländer Annulation | 2-Amino-5-fluoro-3-(trifluoromethyl)benzaldehyde, α-Methylene carbonyl compound | Acid or base catalysis, potentially milder conditions.[13][14] | Convergent, can build complexity quickly.[17] | Accessibility of the required 2-aminoaryl carbonyl precursor is low. |

Conclusion

The synthesis of this compound is most practically approached through well-established quinoline annulation methodologies, with the Gould-Jacobs reaction representing a particularly robust and reliable pathway. The critical factor for success is the synthesis or procurement of the key intermediate, 4-fluoro-2-(trifluoromethyl)aniline. By understanding the mechanisms and the rationale behind the specific reaction conditions for each pathway—from the necessity of high-boiling solvents in the Gould-Jacobs cyclization to the management of regioselectivity in the Combes synthesis—researchers can make informed decisions to efficiently access this valuable fluorinated heterocyclic scaffold for applications in drug discovery and materials science.

References

- 1. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. Gould-Jacobs Reaction [drugfuture.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 10. Organic Name Reaction With Their Respective Mechanism | PPTX [slideshare.net]

- 11. iipseries.org [iipseries.org]

- 12. youtube.com [youtube.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 15. Friedlaender Synthesis [organic-chemistry.org]

- 16. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 6-Fluoro-8-(trifluoromethyl)quinoline: A Technical Guide for Researchers

Introduction: The Significance of Fluorinated Quinolines in Modern Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of biologically active and functionally important molecules.[1] The strategic introduction of fluorine-containing substituents, such as a fluoro or trifluoromethyl group, can profoundly alter the physicochemical and biological properties of the parent molecule.[2] Fluorination is known to enhance metabolic stability, improve binding affinity to target proteins, and modulate electronic properties, making it a pivotal strategy in drug discovery and the development of advanced materials.[2] This guide provides a comprehensive technical overview of the spectroscopic data for 6-Fluoro-8-(trifluoromethyl)quinoline, a molecule of significant interest due to its unique substitution pattern. While a complete experimental dataset for this specific molecule is not publicly available, this guide synthesizes data from closely related, structurally analogous compounds to provide a robust and predictive spectroscopic profile. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of fluorinated quinolines.

Molecular Structure and Predicted Spectroscopic Overview

This compound possesses a rigid, bicyclic aromatic system with two distinct fluorine environments. The electron-withdrawing nature of both the fluorine atom at the 6-position and the trifluoromethyl group at the 8-position significantly influences the electronic distribution within the quinoline ring, which is reflected in its spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are critical for confirming its identity and purity.

¹⁹F NMR Spectroscopy: Probing the Fluorine Environments

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[3] The spectrum of this compound is predicted to show two distinct signals corresponding to the two different fluorine environments.

Predicted ¹⁹F NMR Data:

| Substituent | Predicted Chemical Shift (δ) ppm | Multiplicity |

| 8-CF₃ | -60 to -64 | Singlet |

| 6-F | -105 to -115 | Multiplet |

The trifluoromethyl (CF₃) group is expected to appear as a singlet in the range of -60 to -64 ppm, referenced to CFCl₃. This prediction is based on data from analogous compounds, such as 6-amino-4-(trifluoromethyl)quinolines, which show a CF₃ signal at approximately -61.70 ppm, and other 8-trifluoromethyl quinoline derivatives with signals around -58.7 ppm.[4][5] The fluorine atom at the 6-position is anticipated to resonate as a multiplet between -105 and -115 ppm, consistent with typical chemical shifts for monofluorinated aromatic rings.[6]

¹H NMR Spectroscopy: Unraveling the Proton Skeleton

The ¹H NMR spectrum will provide detailed information about the protons on the quinoline ring system. The electron-withdrawing effects of the fluorine and trifluoromethyl groups will deshield the aromatic protons, causing them to appear at relatively high chemical shifts.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity | Predicted Coupling Constants (J) Hz |

| H-2 | 8.8 - 9.0 | dd | J = 4.2, 1.8 |

| H-3 | 7.4 - 7.6 | dd | J = 8.4, 4.2 |

| H-4 | 8.1 - 8.3 | d | J = 8.4 |

| H-5 | 7.8 - 8.0 | dd | J = 9.0, 2.5 |

| H-7 | 7.6 - 7.8 | d | J = 9.0 |

Note: The numbering of the quinoline ring follows IUPAC nomenclature.

The protons on the pyridine ring (H-2, H-3, H-4) and the benzene ring (H-5, H-7) will exhibit characteristic splitting patterns due to spin-spin coupling with neighboring protons. The exact chemical shifts are influenced by the combined electronic effects of the substituents.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule. The carbons directly attached to fluorine (C-6 and the CF₃ carbon) will show characteristic splitting due to C-F coupling.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ) ppm | Predicted C-F Coupling (J) Hz |

| C-2 | ~150 | - |

| C-3 | ~122 | - |

| C-4 | ~136 | - |

| C-4a | ~128 | - |

| C-5 | ~125 | Small |

| C-6 | ~158 | Large (¹JCF ≈ 250 Hz) |

| C-7 | ~120 | Small |

| C-8 | ~130 | Small (²JCCF ≈ 35 Hz) |

| C-8a | ~148 | - |

| CF₃ | ~124 | Large (¹JCF ≈ 275 Hz) |

The carbon of the trifluoromethyl group is expected to appear as a quartet with a large one-bond C-F coupling constant (¹JCF) of approximately 275 Hz.[4] Similarly, the C-6 carbon will be split into a doublet with a large ¹JCF of around 250 Hz. The C-8 carbon, being two bonds away from the CF₃ group, will likely show a smaller quartet coupling (²JCCF).[4]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Caption: Standard workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy.

Predicted Mass Spectrometry Data:

| Technique | Ionization Mode | Predicted m/z |

| HRMS | ESI+ | [M+H]⁺ = 216.0436 |

The exact mass of this compound (C₁₀H₅F₄N) is 215.0358. In positive-ion electrospray ionization (ESI+), the protonated molecule ([M+H]⁺) would be observed at an m/z of 216.0436.

Experimental Protocol for HRMS Data Acquisition

Caption: Workflow for high-resolution mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H stretch |

| 1620 - 1580 | C=N stretch (quinoline ring) |

| 1590 - 1450 | C=C stretch (aromatic rings) |

| 1350 - 1100 | C-F stretch (strong) |

| 900 - 675 | Aromatic C-H bend (out-of-plane) |

The IR spectrum will be characterized by strong absorption bands corresponding to the C-F stretching vibrations of both the fluoro and trifluoromethyl groups.[7] Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the characteristic C=C and C=N stretching vibrations of the quinoline ring will appear in the 1620-1450 cm⁻¹ region.[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The quinoline system exhibits characteristic π → π* and n → π* transitions.

Predicted UV-Vis Absorption Maxima:

| Solvent | Predicted λ_max (nm) | Electronic Transition |

| Methanol or Ethanol | ~280 and ~330 | π → π |

| ~350 | n → π |

The UV-Vis spectrum of this compound in a polar solvent like methanol is expected to show strong absorption bands in the UV region, corresponding to π → π* transitions within the aromatic system.[9][10] A weaker absorption band at a longer wavelength, corresponding to the n → π* transition of the nitrogen lone pair, may also be observed.[9]

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound based on established principles and data from closely related compounds. The provided tables of predicted chemical shifts, absorption maxima, and vibrational frequencies, along with the standardized experimental protocols, offer a solid foundation for researchers working with this and similar fluorinated quinoline derivatives. As experimental data for this specific molecule becomes available, this guide can serve as a valuable reference for comparison and further structural verification. The continued exploration of such fluorinated scaffolds is anticipated to yield novel compounds with significant potential in various scientific and technological fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. beilstein-archives.org [beilstein-archives.org]

- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 9. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]

- 10. Fluorescent Quinoline-Based Supramolecular Gel for Selective and Ratiometric Sensing Zinc Ion with Multi-Modes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹⁹F NMR of 6-Fluoro-8-(trifluoromethyl)quinoline

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of 6-Fluoro-8-(trifluoromethyl)quinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, predictive analysis, experimental protocols, and advanced spectroscopic techniques required for the complete structural elucidation of this complex fluorinated heterocyclic compound. By integrating foundational principles with practical, field-proven insights, this guide serves as an essential resource for accurately interpreting the nuanced NMR spectra of polysubstituted quinoline systems.

Introduction: The Spectroscopic Challenge of Fluorinated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of fluorine-containing substituents, such as the fluoro (-F) and trifluoromethyl (-CF₃) groups, can profoundly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a prime example of such a scaffold, presenting a unique and informative challenge for structural characterization by NMR spectroscopy.

The presence of two distinct fluorine environments necessitates a dual-pronged approach, leveraging both ¹H and ¹⁹F NMR. ¹⁹F NMR is a particularly powerful tool due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, which provides excellent sensitivity and a wide chemical shift dispersion, making it highly sensitive to the local electronic environment.[1][2] This guide will systematically deconstruct the expected ¹H and ¹⁹F NMR spectra of the title compound, explain the rationale behind spectral patterns, and provide robust protocols for data acquisition and interpretation.

Foundational Principles: Understanding the Influence of Fluorine

A precise interpretation of the NMR spectra for this compound hinges on understanding how its powerful electron-withdrawing substituents influence the magnetic environment of the quinoline core.

-

¹H NMR Spectroscopy: The aromatic protons are significantly affected by the electronegativity of the nitrogen atom and the two fluorine-containing groups. These groups withdraw electron density from the aromatic rings, generally "deshielding" the protons and shifting their resonances downfield (to higher ppm values).[3] Furthermore, the spin-active ¹⁹F nucleus (I=½) couples with nearby protons through bonds, leading to characteristic splitting patterns that are crucial for assignment. These JHF couplings can occur over several bonds, adding a layer of complexity to the spectrum.[4]

-

¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is exceptionally sensitive to its environment, resulting in a chemical shift range that is much wider than for ¹H NMR.[5][6] This high sensitivity allows for the clear resolution of non-equivalent fluorine atoms.[7] The chemical shift of the C6-F and C8-CF₃ groups will be distinct and diagnostic. The trifluoromethyl group typically appears as a singlet around -60 to -70 ppm relative to CFCl₃, while the chemical shift of an aryl fluoride is highly dependent on the substitution pattern.[8][9][10]

Predictive Spectral Analysis of this compound

To facilitate discussion, the standard IUPAC numbering for the quinoline ring is used.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show five distinct signals in the aromatic region, each corresponding to the protons H-2, H-3, H-4, H-5, and H-7. The deshielding effects of the heterocyclic nitrogen and the electron-withdrawing substituents will cause all signals to appear at relatively high chemical shifts.

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (J) in Hz | Rationale |

| H-2 | 8.9 - 9.1 | Doublet of doublets (dd) | ³JH2-H3 ≈ 4-5, ⁴JH2-H4 ≈ 1-2 | Deshielded by adjacent nitrogen. Coupled to H-3 and a smaller long-range coupling to H-4. |

| H-3 | 7.4 - 7.6 | Doublet of doublets (dd) | ³JH3-H2 ≈ 4-5, ³JH3-H4 ≈ 8-9 | Coupled to both vicinal protons H-2 and H-4. |

| H-4 | 8.2 - 8.4 | Doublet of doublets (dd) | ³JH4-H3 ≈ 8-9, ⁴JH4-H2 ≈ 1-2 | Deshielded by nitrogen's electronic influence. Coupled to H-3 and a smaller long-range coupling to H-2. |

| H-5 | 7.8 - 8.0 | Doublet of doublets (dd) | ³JH5-F6 ≈ 8-10, ⁴JH5-H7 ≈ 2-3 | Deshielded by the CF₃ group's influence. Split into a doublet by the ortho fluorine (³JHF) and further split by a smaller coupling to H-7 (⁴JHH). |

| H-7 | 7.9 - 8.1 | Doublet of quartets (dq) | ⁴JH7-F6 ≈ 5-7, ⁴JH7-CF3 ≈ 2-3 | Split into a doublet by the meta fluorine (⁴JHF) and each of those lines is split into a quartet by the three equivalent fluorine atoms of the CF₃ group (⁴JHF). |

Note: These are estimated values. Actual chemical shifts and coupling constants can be influenced by the solvent and sample concentration. Quinolines are known to exhibit concentration-dependent chemical shifts due to π-π stacking interactions.[3][11]

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to be simpler, showing two distinct signals corresponding to the two different fluorine environments.

| Fluorine Group | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (J) in Hz | Rationale |

| C6-F | -105 to -115 | Doublet of doublets (dd) | ³JF6-H5 ≈ 8-10, ⁴JF6-H7 ≈ 5-7 | The chemical shift is typical for a fluorine atom on a substituted benzene ring.[9] It will be split by the ortho proton H-5 and the meta proton H-7. |

| C8-CF₃ | -58 to -64 | Doublet (d) | ⁴JCF3-H7 ≈ 2-3 | The trifluoromethyl group resonance is characteristic.[8][10] It will appear as a narrow multiplet (quartet in a fully resolved ¹H coupled spectrum, but often observed as a doublet or triplet due to coupling with H-7). In a proton-decoupled ¹⁹F spectrum, this would be a singlet. |

Experimental Design and Protocols

Acquiring high-quality, interpretable NMR data requires careful attention to experimental setup and parameter optimization.

Sample Preparation Workflow

The following workflow ensures a properly prepared sample for analysis.

References

- 1. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biophysics.org [biophysics.org]

- 3. benchchem.com [benchchem.com]

- 4. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]

- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jeolusa.com [jeolusa.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. colorado.edu [colorado.edu]

- 10. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]

- 11. repository.uncw.edu [repository.uncw.edu]

The Multifaceted Biological Activities of Fluorinated Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold and the Transformative Power of Fluorine

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] From the historical significance of quinine in combating malaria to the widespread use of fluoroquinolone antibiotics, quinoline derivatives have consistently proven to be a rich source of drug discovery leads. The strategic incorporation of fluorine atoms into the quinoline ring system has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of these molecules, often leading to enhanced efficacy, improved metabolic stability, and novel mechanisms of action.[2] This technical guide provides an in-depth exploration of the diverse biological activities of fluorinated quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, and antimalarial properties. We will delve into the molecular mechanisms underpinning these activities, discuss key structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their evaluation.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Fluorinated quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[1][3] Their mechanisms of action are diverse and often multifaceted, making them a compelling class of compounds for oncology research.

Mechanism of Action

The anticancer effects of fluorinated quinolines are often attributed to their ability to interfere with fundamental cellular processes. A primary mechanism is the inhibition of DNA topoisomerases , enzymes crucial for DNA replication and repair.[4][5] By stabilizing the enzyme-DNA complex, these compounds lead to DNA strand breaks and ultimately trigger apoptotic cell death.[4][6]

Furthermore, many fluorinated quinoline derivatives act as kinase inhibitors .[3] They can target various protein kinases involved in cancer cell signaling pathways, such as those responsible for cell growth, proliferation, and survival. By blocking the activity of these kinases, they can effectively halt tumor progression.

Induction of apoptosis , or programmed cell death, is another key mechanism.[6][7] Fluorinated quinolines can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and the activation of caspases, the executioner enzymes of apoptosis.[8]

Finally, these compounds have been shown to induce cell cycle arrest , preventing cancer cells from progressing through the different phases of the cell cycle (G0/G1, S, and G2/M).[7][9][10] This disruption of the normal cell cycle machinery ultimately inhibits tumor growth.[8][11]

Structure-Activity Relationship (SAR)

The anticancer activity of fluorinated quinoline derivatives is highly dependent on the position and nature of substituents on the quinoline ring.

-

Fluorine Substitution: The position of the fluorine atom significantly influences activity. For instance, fluorine at the C-6 and C-8 positions has been shown to enhance cytotoxic effects.[4]

-

Substituents at C-2 and C-4: The introduction of various aryl or heterocyclic moieties at the C-2 and C-4 positions can dramatically impact anticancer potency.[1] For example, 2,4-disubstituted quinolines have shown excellent results as growth inhibitors.[1]

-

Side Chains: The nature of the side chain at different positions can influence the mechanism of action, bioavailability, and target specificity of the compounds.

Experimental Protocols for Evaluating Anticancer Activity

A systematic approach to evaluating the anticancer potential of novel fluorinated quinoline derivatives involves a series of in vitro assays.[12][13][14][15][16]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19][20]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[18]

Step-by-Step Protocol: [19]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated quinoline derivative and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

This assay is used to quantify the number of cells undergoing apoptosis.[21][22][23][24][25]

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect these apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, is used to identify necrotic or late apoptotic cells.[21][22]

Step-by-Step Protocol: [23]

-

Cell Treatment: Treat cells with the fluorinated quinoline derivative for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Data Analysis:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

This method is used to determine the distribution of cells in the different phases of the cell cycle.[26][27][28][29]

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase will have an intermediate fluorescence intensity.

Step-by-Step Protocol: [29]

-

Cell Treatment and Harvesting: Treat cells with the compound and harvest them.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Washing: Wash the cells with PBS.

-

RNase Treatment: Treat the cells with RNase to remove any RNA that might interfere with the PI staining.

-

PI Staining: Stain the cells with a PI solution.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Analysis: A histogram of fluorescence intensity versus cell count is generated. The peaks corresponding to the G0/G1, S, and G2/M phases are quantified to determine the percentage of cells in each phase.

Table 1: Representative Anticancer Activity of Fluorinated Quinoline Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Fluoroquinolones | T-24 (Bladder) | 1.69 - 3.36 | Topoisomerase II inhibition, Apoptosis induction, Cell cycle arrest | [6] |

| Ciprofloxacin Derivatives | SR-leukaemia | - | Growth inhibition | [30] |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | - | 82.9% growth reduction | [7] |

Diagram 1: General Workflow for In Vitro Anticancer Activity Screening

Caption: A streamlined workflow for the in vitro evaluation of anticancer fluorinated quinoline derivatives.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The discovery of fluoroquinolones revolutionized the treatment of bacterial infections. These fluorinated quinoline derivatives exhibit potent, broad-spectrum antibacterial activity.[1] More recently, the antifungal potential of fluorinated quinolines has also gained significant attention.[2][31][32][33][34]

Mechanism of Action

Antibacterial: Fluoroquinolones primarily exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[30]

-

DNA gyrase is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription.

-

Topoisomerase IV is involved in the decatenation of daughter chromosomes following DNA replication. Inhibition of these enzymes leads to the disruption of DNA synthesis and repair, ultimately causing bacterial cell death.[30]

Antifungal: The antifungal mechanisms of fluorinated quinolines are still being elucidated but are thought to involve multiple targets. Some derivatives have been shown to disrupt the fungal cell membrane, leading to increased permeability and leakage of cellular contents.[32] Others may interfere with key metabolic pathways or induce oxidative stress within the fungal cell.[33]

Structure-Activity Relationship (SAR)

Antibacterial:

-

Fluorine at C-6: The presence of a fluorine atom at the C-6 position is critical for potent antibacterial activity and broadens the spectrum of activity.[1]

-

Substituent at C-7: A piperazine ring or other nitrogen-containing heterocycles at the C-7 position generally enhances activity against Gram-negative bacteria.[1]

-

Substituent at N-1: An ethyl or cyclopropyl group at the N-1 position is often optimal for antibacterial potency.[1]

Antifungal:

-

The SAR for antifungal activity is less well-defined than for antibacterial activity. However, substitutions at various positions on the quinoline ring, including C-2, C-4, and C-8, have been shown to influence antifungal potency and spectrum.[2][34]

Experimental Protocol for Evaluating Antifungal Activity

The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antifungal agent.[3][35][36][37][38]

Principle: The antifungal compound is serially diluted in a liquid growth medium in a 96-well microplate. A standardized inoculum of the fungal strain is then added to each well. The MIC is the lowest concentration of the compound that inhibits visible fungal growth after a specified incubation period.[35]

Step-by-Step Protocol (based on CLSI M27-A3 guidelines with modifications): [35]

-

Fungal Strain Preparation: Grow the fungal strain on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline or water, adjusting the turbidity to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial two-fold dilutions of the fluorinated quinoline derivative in the test medium (e.g., RPMI-1640) in a 96-well plate.

-

Inoculation: Add the standardized fungal inoculum to each well.

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: Visually inspect the wells for fungal growth (turbidity). The MIC is the lowest concentration of the compound in which there is no visible growth.

Data Analysis: The MIC value provides a quantitative measure of the antifungal activity of the compound.

Table 2: Representative Antimicrobial Activity of Fluorinated Quinoline Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Mechanism of Action | Reference |

| Fluoroquinolones | Escherichia coli | Varies | DNA gyrase/Topoisomerase IV inhibition | [30] |

| Fluoroquinolones | Staphylococcus aureus | Varies | DNA gyrase/Topoisomerase IV inhibition | [30] |

| Fluorinated Quinoline Analogs | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL | Not specified | [2] |

| Quinoline Derivatives | Candida albicans | 25-50 | Not specified | [34] |

Diagram 2: Mechanism of Action of Fluoroquinolones

Caption: Fluoroquinolones inhibit bacterial DNA gyrase and topoisomerase IV, leading to cell death.

III. Antiviral and Antimalarial Activities: Expanding the Therapeutic Landscape

Beyond their well-established anticancer and antimicrobial properties, fluorinated quinoline derivatives are also being investigated for their potential as antiviral and antimalarial agents.

Antiviral Activity

Quinoline-based compounds have shown activity against a range of viruses, including influenza virus, human immunodeficiency virus (HIV), and Zika virus. The introduction of fluorine can enhance this activity. The mechanisms of antiviral action are diverse and can involve targeting either viral or host cell factors. Some compounds inhibit viral entry into host cells, while others interfere with viral replication by targeting viral enzymes such as polymerases or proteases.

Antimalarial Activity

The quinoline core is central to many antimalarial drugs. Fluorination of the quinoline scaffold can lead to compounds with improved activity against drug-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite. The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation in the parasite's food vacuole. This leads to the accumulation of toxic heme, which kills the parasite. Structure-activity relationship studies have shown that modifications at various positions of the quinoline ring, including the incorporation of fluorine, can significantly impact antimalarial potency.[39][40][41]

Experimental Protocols for Evaluation

This assay is a standard method for determining the antiviral activity of a compound.

Principle: A confluent monolayer of host cells is infected with a virus in the presence of varying concentrations of the test compound. The cells are then overlaid with a semi-solid medium that restricts the spread of the virus, resulting in the formation of localized areas of cell death or "plaques." The number of plaques is counted, and the reduction in plaque formation in the presence of the compound is a measure of its antiviral activity.

The ability to culture the asexual erythrocytic stages of P. falciparum in vitro has been instrumental in antimalarial drug discovery.[42][43][44][45][46]

Principle: The parasite is maintained in continuous culture in human red blood cells. The susceptibility of the parasite to a test compound is determined by measuring the inhibition of parasite growth, often using a DNA-intercalating dye or a parasite-specific lactate dehydrogenase (pLDH) assay.

Step-by-Step Protocol (General Overview): [42][43]

-

Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes in a complete culture medium.

-

Drug Dilution: Prepare serial dilutions of the fluorinated quinoline derivative in a 96-well plate.

-

Infection: Add parasitized red blood cells to each well.

-

Incubation: Incubate the plate under appropriate conditions (low oxygen, 5% CO2, 37°C) for 48-72 hours.

-

Growth Inhibition Assessment: Quantify parasite growth using a suitable method (e.g., SYBR Green I fluorescence assay).

Data Analysis: The IC50 value is calculated to determine the potency of the compound.

Conclusion: A Privileged Scaffold with a Bright Future

Fluorinated quinoline derivatives represent a remarkably versatile and promising class of compounds in drug discovery. Their diverse biological activities, spanning from anticancer and antimicrobial to antiviral and antimalarial, underscore the power of the quinoline scaffold and the strategic use of fluorine to fine-tune pharmacological properties. The in-depth understanding of their mechanisms of action, guided by robust structure-activity relationship studies and validated by the rigorous experimental protocols outlined in this guide, will undoubtedly continue to fuel the development of novel and effective therapeutic agents for a wide range of human diseases. As our knowledge of the intricate molecular targets of these compounds expands, so too will the opportunities to design next-generation fluorinated quinolines with enhanced potency, selectivity, and safety profiles.

References

- 1. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Towards anticancer fluoroquinolones: A review article - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]

- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA intercalative 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. noblelifesci.com [noblelifesci.com]

- 14. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchhub.com [researchhub.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. atcc.org [atcc.org]

- 20. broadpharm.com [broadpharm.com]

- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. bio-protocol.org [bio-protocol.org]

- 24. Apoptosis Protocols | USF Health [health.usf.edu]

- 25. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 26. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. bio-protocol.org [bio-protocol.org]

- 28. assaygenie.com [assaygenie.com]

- 29. wp.uthscsa.edu [wp.uthscsa.edu]

- 30. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Optimization and antifungal activity of quinoline derivatives linked to chalcone moiety combined with FLC against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 37. m.youtube.com [m.youtube.com]

- 38. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]

- 39. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 41. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 42. journals.asm.org [journals.asm.org]

- 43. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 44. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]

- 45. <i>In vitro</i> tests for drug resistance in <i>Plasmodium falciparum</i> - Indian Journal of Medical Research [ijmr.org.in]

- 46. In vitro study of drug sensitivity of Plasmodium falciparum: evaluation of a new semi-micro test. | Semantic Scholar [semanticscholar.org]

An In-Silico Technical Guide to the Physicochemical and Pharmacokinetic Properties of 6-Fluoro-8-(trifluoromethyl)quinoline

Abstract

In the landscape of modern drug discovery, the early-stage assessment of a compound's viability is paramount to mitigating the high attrition rates and costs associated with pharmaceutical research and development.[1][2][3] In silico computational methods provide a rapid, cost-effective, and powerful avenue for predicting the physicochemical and pharmacokinetic profiles of novel chemical entities before their synthesis.[1][4][5] This guide presents a comprehensive, in-depth technical framework for the computational prediction of key properties of 6-Fluoro-8-(trifluoromethyl)quinoline, a heterocyclic scaffold of significant interest due to the diverse pharmacological activities exhibited by quinoline derivatives.[6][7][8][9] We will explore a multi-tiered computational approach, beginning with quantum mechanics for the elucidation of fundamental electronic properties, followed by molecular dynamics to understand its behavior in a biological environment, and culminating in the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This document is intended for researchers, chemists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step workflows for a robust computational evaluation.

Introduction: The Rationale for In Silico Profiling

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide spectrum of biological activities.[8][10] The introduction of fluorine and trifluoromethyl groups, as seen in this compound, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making such compounds particularly attractive for drug design.[9] However, these same substitutions can also introduce liabilities. Therefore, a priori knowledge of a compound's properties is invaluable.

Computer-Aided Drug Design (CADD) has become an indispensable tool in the drug discovery pipeline.[2] By simulating molecular behavior and properties, we can prioritize high-potential candidates, identify potential flaws early, and guide synthetic efforts more efficiently.[1][4][11] This guide focuses on establishing a rigorous in silico workflow to generate a comprehensive profile for this compound.

Molecular Structure Preparation and Optimization

The foundation of any accurate in silico prediction is a high-quality, energetically favorable 3D molecular structure. The process begins with obtaining the 2D structure of this compound, which has a molecular formula of C10H5F4N and a molecular weight of 215.15 g/mol .

Protocol 1: 3D Structure Generation and Energy Minimization

-

2D to 3D Conversion : Using a molecular editor (e.g., MarvinSketch, ChemDraw), draw the 2D structure of this compound and convert it to a 3D structure.

-

Initial Energy Minimization : Perform an initial "clean-up" of the geometry using a molecular mechanics force field, such as MMFF94. This step resolves any unrealistic bond lengths or angles.

-

Quantum Mechanical Optimization : For a more accurate geometry, a higher level of theory is required. It is advisable to perform a geometry optimization using a quantum mechanics (QM) method. Density Functional Theory (DFT) is a popular choice due to its balance of accuracy and computational cost.[12][13]

-

Method : DFT, using a functional like B3LYP.

-

Basis Set : A Pople-style basis set such as 6-31G(d) is a common starting point for organic molecules.

-

Rationale : This QM-level optimization provides a more accurate representation of the molecule's electronic structure and geometry, which is crucial for subsequent property calculations.

-

Quantum Mechanical Predictions: Electronic Properties

QM calculations allow us to probe the electronic landscape of a molecule, providing insights into its reactivity, stability, and intermolecular interactions.[12][13][14] These methods are essential for understanding aspects that classical molecular mechanics cannot describe.[13][15]

Key Electronic Properties and Their Significance

-

HOMO-LUMO Gap : The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and kinetic stability of the molecule. A larger gap suggests higher stability.

-

Molecular Electrostatic Potential (MEP) : The MEP map visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting non-covalent interactions with biological targets.

-

Dipole Moment : This quantifies the overall polarity of the molecule, which influences its solubility and ability to cross lipid membranes.

Protocol 2: DFT Single-Point Energy Calculation

-

Input : Use the optimized geometry from Protocol 1.

-

Software : Utilize a QM software package such as Gaussian, ORCA, or GAMESS.

-

Calculation Type : Perform a single-point energy calculation.

-

Method : DFT with the B3LYP functional and the 6-311+G(d,p) basis set for higher accuracy in electronic properties.

-

Output Analysis :

-

Extract HOMO and LUMO energy values to calculate the energy gap.

-

Generate the MEP map.

-

Record the calculated dipole moment.

-

Molecular Dynamics Simulations: Behavior in a Biological Context

While QM provides a static picture, Molecular Dynamics (MD) simulations allow us to observe the molecule's behavior over time in a simulated biological environment, typically water.[1][16][17] This is crucial for assessing properties like solubility and conformational flexibility.

Protocol 3: Solvation and MD Simulation

-

System Setup :

-

Force Field Assignment : Apply a suitable molecular mechanics force field (e.g., GAFF2 for small molecules) to describe the interatomic interactions.

-

Simulation Steps :

-

Energy Minimization : Minimize the energy of the entire system (solute and solvent) to remove steric clashes.

-

Equilibration : Gradually heat the system to the target temperature (e.g., 310 K for human body temperature) and then equilibrate the pressure. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).

-

Production Run : Run the simulation for a sufficient length of time (e.g., 50-100 nanoseconds) to sample the conformational space and calculate properties.[15]

-

-

Analysis :

-

Radial Distribution Function (RDF) : Calculate the RDF between the solute and water molecules to understand the solvation shell structure.

-

Root Mean Square Deviation (RMSD) : Analyze the RMSD of the solute to assess its conformational stability.

-

ADMET Predictions: Profiling for Drug-Likeness

A promising drug candidate must not only be active against its target but also possess a favorable ADMET profile.[3][19] Numerous in silico models, often based on Quantitative Structure-Activity Relationships (QSAR) and machine learning, are available to predict these properties.[11][19][20]

Key ADMET Properties

| Property Category | Specific Parameter | Predicted Value | Interpretation |

| Absorption | Lipinski's Rule of Five | 0 Violations | Likely good oral bioavailability.[10] |

| Gastrointestinal (GI) Absorption | High | Well-absorbed from the gut. | |

| Blood-Brain Barrier (BBB) Permeability | Permeable | Potential for CNS activity. | |

| Distribution | Plasma Protein Binding | ~90-95% | High binding may limit free drug concentration. |

| Metabolism | CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions via this pathway. |

| CYP450 3A4 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions via this pathway. | |

| Excretion | Aqueous Solubility (LogS) | -3.5 | Moderately soluble. |

| Toxicity | hERG Inhibition | Low Risk | Reduced risk of cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Lower risk of carcinogenicity. | |

| Hepatotoxicity | Low Risk | Reduced risk of drug-induced liver injury. |

Protocol 4: Using Web-Based ADMET Prediction Tools

-

Select Tools : Utilize a combination of well-validated, freely available web servers such as SwissADME, pkCSM, and ProTox-II.[10][11]

-

Input : Submit the simplified molecular-input line-entry system (SMILES) string or upload the 3D structure file of this compound.

-

Execution : Run the predictions for a comprehensive range of endpoints covering physicochemical properties, pharmacokinetics, and toxicity.

-

Data Aggregation : Consolidate the results from different predictors into a summary table (as shown above). It is important to cross-reference results from multiple tools, as predictions can vary.

Integrated Workflow and Data Synthesis

The power of this in silico approach lies in integrating the data from quantum mechanics, molecular dynamics, and ADMET predictions to build a holistic profile of the candidate molecule.

Workflow Diagram